2,3-Bis(4-chlorophenyl)quinoxaline
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Overview
Description
2,3-Bis(4-chlorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry. The compound features two 4-chlorophenyl groups attached to the quinoxaline core, making it a unique and valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-chlorophenyl)quinoxaline typically involves the condensation of 4-chlorobenzil with o-phenylenediamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions. The reaction yields the desired quinoxaline derivative after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-chlorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
2,3-Bis(4-chlorophenyl)quinoxaline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-Bis(4-chlorophenyl)quinoxaline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The pathways involved include the inhibition of key enzymes and signaling pathways essential for cell survival .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: Similar structure but without the chlorine atoms.
2,3-Bis(phenylamino)quinoxaline: Known for its antimalarial activity.
Uniqueness: 2,3-Bis(4-chlorophenyl)quinoxaline is unique due to the presence of chlorine atoms, which enhance its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
138476-26-3 |
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Molecular Formula |
C20H12Cl2N2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2,3-bis(4-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |
InChI Key |
YRIYQYFTIPWTDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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